molecular formula C15H17ClN4O B13827653 (3S)-3-(4-chlorophenyl)-6-hydroxy-3-(1H-1,2,4-triazol-1-yl)heptanenitrile

(3S)-3-(4-chlorophenyl)-6-hydroxy-3-(1H-1,2,4-triazol-1-yl)heptanenitrile

Katalognummer: B13827653
Molekulargewicht: 304.77 g/mol
InChI-Schlüssel: MORMJKWAZZZZLF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Myclobutanil-3-hydroxybutyl is a metabolite of the fungicide myclobutanil, which is widely used in agriculture to control fungal diseases. The compound has the molecular formula C15H17ClN4O and a molecular weight of 304.7747 . It is known for its role in environmental analysis and testing, particularly in the context of pesticide residue studies .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Myclobutanil-3-hydroxybutyl involves the hydroxylation of myclobutanil. The process typically includes the use of specific reagents and catalysts to achieve the desired hydroxylation. The reaction conditions often involve controlled temperatures and pH levels to ensure the selective formation of the hydroxybutyl derivative .

Industrial Production Methods

Industrial production of Myclobutanil-3-hydroxybutyl follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. Quality control measures are implemented to monitor the consistency and safety of the produced compound .

Analyse Chemischer Reaktionen

Types of Reactions

Myclobutanil-3-hydroxybutyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, solvents, and pH levels to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different hydroxylated derivatives, while substitution reactions can produce a variety of substituted compounds .

Wirkmechanismus

The mechanism of action of Myclobutanil-3-hydroxybutyl involves its interaction with specific molecular targets. It is known to inhibit the biosynthesis of ergosterol, a critical component of fungal cell membranes. This inhibition disrupts the cell membrane integrity, leading to the death of the fungal cells . The compound binds to and inhibits enzymes involved in the ergosterol biosynthesis pathway, such as cytochrome P450 enzymes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to Myclobutanil-3-hydroxybutyl include other triazole fungicides such as:

Uniqueness

Myclobutanil-3-hydroxybutyl is unique due to its specific hydroxylated structure, which differentiates it from other triazole fungicides. This structural difference can influence its chemical reactivity, environmental persistence, and biological activity .

Conclusion

Myclobutanil-3-hydroxybutyl is a significant compound in the field of environmental analysis and pesticide residue studies. Its unique chemical structure and reactivity make it a valuable reference standard in various scientific research applications. Understanding its preparation methods, chemical reactions, and mechanism of action provides insights into its role in agriculture and environmental science.

Eigenschaften

Molekularformel

C15H17ClN4O

Molekulargewicht

304.77 g/mol

IUPAC-Name

3-(4-chlorophenyl)-6-hydroxy-3-(1,2,4-triazol-1-yl)heptanenitrile

InChI

InChI=1S/C15H17ClN4O/c1-12(21)6-7-15(8-9-17,20-11-18-10-19-20)13-2-4-14(16)5-3-13/h2-5,10-12,21H,6-8H2,1H3

InChI-Schlüssel

MORMJKWAZZZZLF-UHFFFAOYSA-N

Kanonische SMILES

CC(CCC(CC#N)(C1=CC=C(C=C1)Cl)N2C=NC=N2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.